

# SHR-1918: An Investigational Treatment for Hyperlipidemia

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Compound of Interest		
Compound Name:	TX-1918	
Cat. No.:	B162848	Get Quote

SHR-1918 is a monoclonal antibody designed to target angiopoietin-like 3 (ANGPTL3), a protein involved in lipid metabolism. By inhibiting ANGPTL3, SHR-1918 aims to reduce levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). While detailed preclinical data from animal models is not available in the provided search results, a Phase 1 clinical trial in healthy subjects and a Phase 2 clinical trial in patients with hyperlipidemia offer valuable insights into its efficacy and safety compared to a placebo.

### **Quantitative Data from Clinical Trials**

The following tables summarize the key findings from the clinical studies of SHR-1918.

Table 1: Efficacy of SHR-1918 in Reducing Lipid Levels (Phase 2 Clinical Trial)

Dose	LDL-C Reduction	TG Reduction
150 mg (Q4W)	22%	52%
300 mg (Q4W)	27%	Not Reported
600 mg (Q4W)	30%	63%
600 mg (Q8W)	23%	Not Reported
Placebo	Not Reported	Not Reported
Q4W: every 4 weeks; Q8W: every 8 weeks		



Table 2: Safety and Tolerability of SHR-1918 (Phase 1 & 2 Clinical Trials)

Adverse Event	SHR-1918 Group	Placebo Group
Treatment-Emergent Adverse Events (Phase 1)	90.7%	94.4%
Treatment-Related Adverse Events (Phase 2)	20%	13%
Most Common Adverse Events (Phase 2)	Hyperuricemia, increased blood creatine phosphokinase, nausea	Not specified
Serious Adverse Events (Phase 2)	1 patient	1 patient

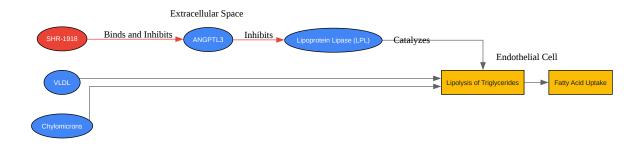
#### **Experimental Protocols**

Phase 2 Clinical Trial Methodology: This was a double-blind, dose-escalation study conducted in 333 patients with hypercholesterolemia who were not at their optimal LDL-C level despite being on statin therapy. Patients were randomized to receive subcutaneous injections of SHR-1918 at doses of 150 mg, 300 mg, or 600 mg every four weeks, or 600 mg every eight weeks, or a matching placebo for a 16-week treatment period. The primary endpoint was the percentage change in serum LDL-C levels from baseline to week 16.

## **Signaling Pathway**

The mechanism of action of SHR-1918 involves the inhibition of the ANGPTL3 signaling pathway, which plays a crucial role in lipid metabolism.





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Caption: ANGPTL3 signaling pathway and the inhibitory action of SHR-1918.

# GT0918 (Proxalutamide): An Androgen Receptor Antagonist

GT0918, also known as Proxalutamide, is a second-generation non-steroidal androgen receptor (AR) antagonist.[1] It works by competitively blocking androgen hormones from binding to the AR, thereby inhibiting the activation of this receptor.[2] While preclinical studies in prostate and breast cancer animal models have been mentioned, specific quantitative data from placebo-controlled trials in these models are not detailed in the provided search results. The available placebo-controlled data for GT0918 comes from clinical trials for the treatment of COVID-19.

#### **Mechanism of Action**

The primary mechanism of GT0918 is the inhibition of the androgen receptor signaling pathway. In the context of certain cancers, androgens can promote the growth of tumor cells. By blocking the AR, GT0918 aims to impede this cancer cell proliferation.

#### **Signaling Pathway**



The diagram below illustrates the androgen receptor signaling pathway and the point of intervention for GT0918.



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Caption: Androgen receptor signaling pathway and the inhibitory action of GT0918.

**Comparison Summary** 

Feature	SHR-1918	GT0918 (Proxalutamide)
Drug Type	Monoclonal Antibody	Small Molecule (Non-steroidal Androgen Receptor Antagonist)
Target	Angiopoietin-like 3 (ANGPTL3)	Androgen Receptor (AR)
Therapeutic Area	Hyperlipidemia	Prostate Cancer, Breast Cancer, COVID-19
Available Data vs. Placebo	Phase 1 & 2 Clinical Trials	Clinical Trials (COVID-19)
Preclinical Data vs. Placebo	Not available in search results	Mentioned, but no quantitative data in search results

#### Conclusion

While the initial query for "**TX-1918**" did not yield specific results, the investigation into SHR-1918 and GT0918 provides valuable comparative insights. SHR-1918 shows promise in



reducing lipid levels in human subjects with a manageable safety profile when compared to a placebo. GT0918 acts through a distinct mechanism by targeting the androgen receptor, with its placebo-controlled data primarily available from COVID-19 clinical trials rather than the preclinical cancer models mentioned in the literature. For a comprehensive preclinical comparison, further studies with detailed methodologies and quantitative data would be required for both compounds.

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#### References

- 1. Efficacy and safety of proxalutamide (GT0918) in severe or critically ill patients with COVID-19: study protocol for a prospective, open-label, single-arm, single-center exploratory trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proxalutamide Reduces the Rate of Hospitalization for COVID-19 Male Outpatients: A Randomized Double-Blinded Placebo-Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
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